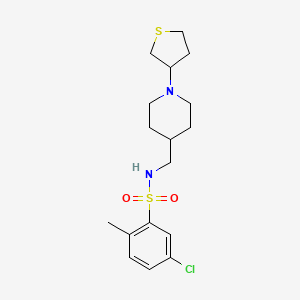

5-chloro-2-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

Descripción

5-Chloro-2-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 5-chloro-2-methyl-substituted benzene ring linked to a piperidin-4-ylmethyl group. The piperidine moiety is further substituted at the 1-position with a tetrahydrothiophen-3-yl group. Its design incorporates a tetrahydrothiophene ring, which may enhance lipophilicity and modulate binding interactions compared to compounds with oxygen-containing heterocycles (e.g., dihydrobenzofuran or trifluoroethoxy phenoxy groups) .

Propiedades

IUPAC Name |

5-chloro-2-methyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClN2O2S2/c1-13-2-3-15(18)10-17(13)24(21,22)19-11-14-4-7-20(8-5-14)16-6-9-23-12-16/h2-3,10,14,16,19H,4-9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXXFPNQHGXDEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCN(CC2)C3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the benzenesulfonamide core: This step involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with an amine derivative to form the sulfonamide linkage.

Introduction of the piperidine moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where the amine group of the piperidine derivative reacts with the sulfonamide intermediate.

Attachment of the tetrahydrothiophene group: The final step involves the addition of the tetrahydrothiophene group to the piperidine ring, typically through a reductive amination reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

5-chloro-2-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Aplicaciones Científicas De Investigación

5-chloro-2-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound’s sulfonamide moiety is known for its antibacterial properties, making it a candidate for the development of new antibiotics.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mecanismo De Acción

The mechanism of action of 5-chloro-2-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can disrupt essential biological processes, leading to the compound’s therapeutic effects.

Comparación Con Compuestos Similares

Key Observations:

Substituent Effects on Yield and Physicochemical Properties: Electron-withdrawing groups (e.g., 5-Cl, 2-F in Compound 16) correlate with moderate yields (67–81%), while electron-donating groups (e.g., 2-OMe in Compound 17) yield solids with higher melting points . The target compound’s 2-methyl group may enhance stability and lipophilicity compared to halogen or methoxy substituents. The tetrahydrothiophen-3-yl group in the target compound introduces sulfur-based hydrophobicity, contrasting with oxygen-containing side chains (e.g., dihydrobenzofuran or trifluoroethoxy phenoxy groups) in analogs .

Synthetic Methodology :

- Analogs are synthesized via nucleophilic substitution using sulfonyl chlorides and amine intermediates under basic conditions (K₂CO₃ or TEA) . The target compound likely follows a similar route, substituting tetrahydrothiophen-3-ylamine for dihydrobenzofuran-linked amines.

Pharmacological and Functional Comparisons

While biological data for the target compound are unavailable in the provided evidence, insights can be inferred from structurally related compounds:

- Receptor Binding: Analogs such as Compounds 15–17 exhibit dual α2A/5-HT7 receptor antagonism, with substituents influencing selectivity.

- Metabolic Stability : Sulfur-containing moieties (e.g., tetrahydrothiophene) may improve metabolic stability compared to oxygenated analogs, as seen in Compound 10’s trifluoroethoxy group, which enhances resistance to oxidative degradation .

Actividad Biológica

5-chloro-2-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which combines a chloro-substituted benzene with a piperidine moiety and a tetrahydrothiophene group. The exploration of its biological activity encompasses various pharmacological effects, including anti-inflammatory, antibacterial, and anticancer properties.

Molecular Structure

The molecular formula of this compound is , with a molecular weight of 381.0 g/mol. The compound features a sulfonamide functional group, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₁ClN₂O₂S |

| Molecular Weight | 381.0 g/mol |

| CAS Number | 2034325-46-5 |

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study focusing on various sulfonamide compounds demonstrated that those with similar structures to this compound showed promising activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is primarily attributed to the inhibition of bacterial folic acid synthesis, which is essential for DNA replication and cell division .

Anti-inflammatory Effects

Sulfonamides are also recognized for their anti-inflammatory effects. In vitro studies have shown that compounds with the sulfonamide moiety can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory pathways. The specific derivative has been suggested to exhibit similar mechanisms based on structural activity relationship (SAR) analyses .

Anticancer Potential

The anticancer potential of this compound has been explored through various studies. Compounds containing the benzenesulfonamide structure have been shown to induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in proliferation and survival. Notably, SAR studies indicate that modifications to the piperidine ring can enhance cytotoxicity against specific cancer cell lines .

Enzyme Inhibition Studies

Recent investigations have highlighted the enzyme inhibition capabilities of this compound. For instance, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The IC50 values for related sulfonamides suggest that this compound may also possess significant AChE inhibitory activity, although specific data for this derivative is still emerging .

Case Studies

- Antimicrobial Efficacy : A comparative study involving several sulfonamides demonstrated that those with piperidine substitutions exhibited enhanced antimicrobial activity against strains of Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MICs) as low as 16 µg/mL for certain derivatives .

- Anti-inflammatory Mechanisms : In a controlled experiment, the anti-inflammatory effects of various sulfonamides were assessed through cytokine profiling in lipopolysaccharide-stimulated macrophages. Results indicated a significant reduction in TNF-alpha and IL-6 levels upon treatment with compounds similar to this compound .

- Cytotoxicity Against Cancer Cells : A recent study evaluated the cytotoxic effects of several benzenesulfonamide derivatives on breast cancer cell lines (MCF7). The results indicated that the compound induced apoptosis with an IC50 value comparable to established chemotherapeutics, suggesting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-chloro-2-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Sulfonamide coupling : Reacting a substituted benzenesulfonyl chloride with a piperidine derivative containing a tetrahydrothiophen-3-yl group.

- Intermediate formation : Use of protecting groups (e.g., Boc) for the piperidine nitrogen to prevent side reactions.

- Final deprotection : Acidic or catalytic hydrogenation conditions to remove protecting groups .

- Key reagents: Dichloromethane or tetrahydrofuran as solvents, triethylamine as a base, and palladium catalysts for hydrogenation steps .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., chloro, methyl, and tetrahydrothiophene groups). Key signals include aromatic protons (δ 7.2–7.8 ppm) and piperidine/tetrahydrothiophene protons (δ 1.5–3.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₁₈H₂₄ClN₂O₂S₂).

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize by-products during the sulfonamide coupling step?

- Methodological Answer :

- Design of Experiments (DoE) : Screen solvents (e.g., DCM vs. THF), bases (e.g., Et₃N vs. DIPEA), and temperatures (0°C vs. room temperature).

- Kinetic Analysis : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps.

- By-product Mitigation : Use scavenger resins (e.g., polymer-bound sulfonic acid) to trap excess sulfonyl chloride .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound?

- Methodological Answer :

- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, incubation times) to eliminate variability .

- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for hypothesized targets (e.g., carbonic anhydrase isoforms).

- Meta-analysis : Cross-reference pharmacokinetic data (e.g., logP, plasma protein binding) to explain discrepancies in efficacy .

Q. How can researchers evaluate the compound’s pharmacological activity against structurally related sulfonamides?

- Methodological Answer :

- In vitro Assays : Measure inhibition constants (Kᵢ) for enzymes like carbonic anhydrase IX/XII using fluorometric or stopped-flow methods.

- Computational Docking : Compare binding poses in target active sites (e.g., AutoDock Vina) to identify key interactions (e.g., sulfonamide-Zn²⁺ coordination) .

- In vivo Models : Assess bioavailability and toxicity in rodent models with xenografted tumors expressing target enzymes .

Q. What experimental approaches elucidate the reaction mechanisms of sulfonamide derivatives under varying pH conditions?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated solvents (D₂O) to probe proton transfer steps in hydrolysis reactions.

- DFT Calculations : Model transition states for sulfonamide bond cleavage at different pH levels (e.g., acidic vs. basic conditions).

- pH-Rate Profiles : Measure reaction rates across pH 2–12 to identify catalytically active species .

Q. How can computational methods predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding to transmembrane receptors (e.g., GPCRs) over 100 ns trajectories to assess stability.

- Free Energy Perturbation (FEP) : Calculate relative binding affinities for mutant vs. wild-type targets.

- QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. methyl groups) on activity using Hammett σ constants .

Q. What experimental designs assess the compound’s stability under oxidative and hydrolytic stress?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to H₂O₂ (oxidative) and 0.1M HCl/NaOH (hydrolytic) at 40°C for 24–72 hours.

- LC-MS Monitoring : Identify degradation products (e.g., sulfonic acid derivatives) and propose degradation pathways.

- Arrhenius Analysis : Predict shelf-life at 25°C using accelerated stability data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.